Apixaban is a small molecule inhibitor of blood coagulation factor Xa [, ]. It belongs to the class of drugs known as Factor Xa inhibitors (FXa inhibitors) or Xa inhibitors, which act as anticoagulants []. Apixaban is a direct, specific, reversible, and orally bioavailable inhibitor of factor Xa, both free and bound to prothrombinase []. It is utilized in scientific research primarily for its anticoagulant properties and as a tool to study the coagulation cascade.
Apixaban synthesis involves a multi-step process starting from a pyrazolopyridine core. The detailed synthesis procedure is outlined in the paper "Discovery of 1-(4-methoxyphenyl)-7-oxo-6-(4-(2-oxopiperidin-1-yl)phenyl)-4,5,6,7-tetrahydro-1H-pyrazolo[3,4-c]pyridine-3-carboxamide (apixaban, BMS-562247), a highly potent, selective, efficacious, and orally bioavailable inhibitor of blood coagulation factor Xa." [].
A more efficient synthesis process for apixaban on an industrial scale is described in the papers "Manufacturing method of apixaban" [] and "Procédé de préparation d'apixaban" []. These papers focus on optimizing the synthesis to achieve higher yield and purity for large-scale production.
Another patent, "Procédé et intermédiaire pour la préparation d'apixaban" [], outlines a different synthetic route for apixaban involving specific intermediates like cesium and ammonium salts of 1-(4-methoxyphenyl)-7-oxo-6-[4-(2-oxopiperidin-1-yl)phenyl]-4,5,6,7-tetrahydro-1H-pyrazolo[3,4-c]pyridine-3-carboxylic acid.
Apixaban consists of a central tetrahydropyrazolopyridinone core. The core structure is substituted with a 4-methoxyphenyl group at the 1-position, a 4-(2-oxopiperidin-1-yl)phenyl group at the 6-position, and a carboxamide group at the 3-position []. This specific arrangement of functional groups is crucial for its potent and selective inhibition of factor Xa.
Apixaban selectively inhibits factor Xa by binding to its active site [, , ]. This binding prevents factor Xa from converting prothrombin to thrombin, thereby interrupting the coagulation cascade and ultimately reducing thrombus formation. The inhibition is reversible and competitive with its substrate [].
CAS No.: 115-71-9
CAS No.: 10026-08-1
CAS No.: 32449-61-9
CAS No.: 40071-64-5
CAS No.: 15209-11-7